5-Chloro-2-methoxy-4-methylaniline

Description

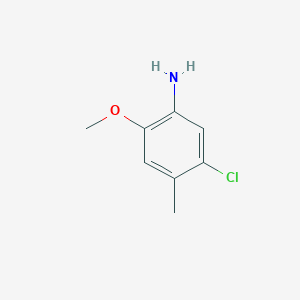

5-Chloro-2-methoxy-4-methylaniline (CAS: 569688-67-1) is an aniline derivative with a methoxy (-OCH₃) group at position 2, a methyl (-CH₃) group at position 4, and a chlorine atom at position 5 on the benzene ring. Its molecular formula is C₈H₁₀ClNO, with a molecular weight of 171.62 g/mol. This compound is primarily used in industrial and scientific research, particularly as an intermediate in organic synthesis .

Key safety data from its Safety Data Sheet (SDS) highlight the need for stringent precautions, including avoiding dust formation, using impermeable gloves, and ensuring adequate ventilation during handling.

Properties

IUPAC Name |

5-chloro-2-methoxy-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEKUVPQDXOCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629462 | |

| Record name | 5-Chloro-2-methoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569688-67-1 | |

| Record name | 5-Chloro-2-methoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-4-methylaniline can be achieved through several methods:

-

Nitration and Reduction: : One common method involves the nitration of 2-methoxy-4-methylaniline to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The final step involves chlorination to introduce the chlorine atom at the desired position .

-

Direct Halogenation: : Another method involves the direct halogenation of 2-methoxy-4-methylaniline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes, followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-4-methylaniline undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide .

-

Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride .

-

Substitution: : The compound can undergo electrophilic aromatic substitution reactions, where the chlorine or methoxy groups can be replaced by other substituents using appropriate reagents .

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents like thionyl chloride, phosphorus pentachloride, and nitrating agents like nitric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

5-Chloro-2-methoxy-4-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-4-methylaniline involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-Chloro-2-methoxy-4-methylaniline can be contextualized by comparing it with analogous aniline derivatives. Below is a detailed analysis:

Structural Isomers

- 4-Chloro-2-methoxy-5-methylaniline (CAS: 6376-14-3)

- Structure : Chlorine at position 4, methoxy at 2, and methyl at 4.

- Properties : Melting point (97–103°C) and molecular weight (171.62 g/mol) are identical to the target compound due to identical molecular formulas. However, the altered substituent positions may influence reactivity and solubility. For example, steric hindrance or electronic effects from substituent arrangement could affect nucleophilic substitution rates .

Compounds with Varied Substituents

- 4-Chloro-2-methylaniline (CAS: 95-69-2) Structure: Methyl at position 2 and chlorine at 4; lacks the methoxy group. Properties: Molecular formula C₇H₈ClN (MW: 141.60 g/mol). This compound is a known carcinogen, with studies showing extensive macromolecular binding (e.g., to DNA and proteins) in rat liver microsomes. Its metabolic activation involves hydroxylamine intermediates, which are more reactive than the parent compound . Regulatory Status: Classified as a hazardous substance due to carcinogenicity, contrasting with the unlisted status of this compound .

- 5-Chloro-2-methylaniline (CAS: 6259-42-3) Structure: Chlorine at position 5 and methyl at 2; lacks the methoxy group. Properties: Hydrochloride salt form (CAS: 6259-42-3) is commercially available.

Halogen-Substituted Derivatives

- 4-Chloro-2-iodo-5-methylaniline (CAS: 1373233-50-1)

Comparative Data Table

Research Findings and Implications

- Reactivity and Metabolism : The methoxy group in this compound may reduce metabolic activation compared to 4-Chloro-2-methylaniline, which forms reactive hydroxylamine intermediates .

- Safety Profiles: The absence of carcinogenicity data for this compound underscores the need for further toxicological studies, especially given structural similarities to regulated compounds .

Biological Activity

5-Chloro-2-methoxy-4-methylaniline, with the molecular formula CHClNO, is an aromatic amine that has garnered attention in various fields of scientific research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight: 171.624 g/mol

- Melting Point: 102-103°C

- Boiling Point: Approximately 274.6°C at 760 mmHg

- Density: Approximately 1.2 g/cm³

- Flash Point: 119.9°C

The compound features a benzene ring substituted with a chlorine atom, a methoxy group, and a methyl group, which influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, impacting their catalytic functions.

- Receptor Binding: It may interact with cell surface receptors, modulating cellular signaling pathways and influencing various physiological responses.

- Pathway Modulation: The compound can affect biochemical pathways, leading to alterations in cellular functions.

Anticancer Activity

A study evaluated the synthesis and biological activity of derivatives similar to this compound as anti-cancer agents. The findings indicated that these derivatives exhibited significant antiproliferative effects against various cancer cell lines, suggesting a promising avenue for further research into their therapeutic potential .

Toxicological Assessments

Research involving related compounds has highlighted potential toxicological concerns. For example, exposure to certain aromatic amines has been linked to reproductive toxicity and increased incidence of tumors in laboratory animals . While direct data on this compound is limited, these findings underscore the need for comprehensive toxicological evaluations.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | CHClNO | Potential enzyme inhibitor; antiproliferative |

| 2-Methoxy-4-nitroaniline | CHNO | Genotoxic; reproductive toxicity |

| p-Phenylenediamine | CHN | Mutagenic; skin sensitization |

This table illustrates the varying biological activities among related compounds, emphasizing the unique position of this compound within this chemical class.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.